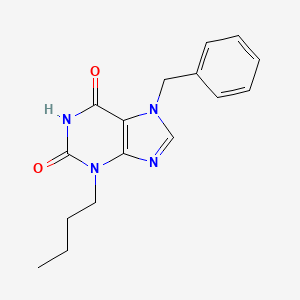

7-Benzyl-3-butylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

200487-22-5 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

7-benzyl-3-butylpurine-2,6-dione |

InChI |

InChI=1S/C16H18N4O2/c1-2-3-9-20-14-13(15(21)18-16(20)22)19(11-17-14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22) |

InChI Key |

PPGCOAABDKNNMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Pharmacological Target Identification and Characterization

Adenosine (B11128) Receptor Subtype Interactions

7-Benzyl-3-butylxanthine exhibits a distinct pattern of affinity and selectivity across the different adenosine receptor subtypes.

The presence of a benzyl (B1604629) group at the N1 position of the xanthine (B1682287) core is generally favorable for affinity at A1 adenosine receptors. nih.gov A 3-benzyl group, as seen in a related compound, 3-benzyl-1-butylxanthine-7-β-D-ribofuranoside, has been shown to modestly enhance affinity at A1 receptors. google.com This suggests that the benzyl moiety at the 7-position in this compound could also contribute to its binding at this receptor subtype. The A1 receptor, when activated, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. innoprot.com

The interaction of xanthine derivatives with A3 adenosine receptors can be complex and is notably influenced by species differences. nih.govmdpi.com

Significant variations in the binding affinity of ligands for the A3 adenosine receptor exist between different species, such as humans, rats, and sheep. nih.govmdpi.com For instance, the human A3 adenosine receptor shares higher sequence similarity with the sheep receptor than the rat receptor. mdpi.com Generally, N6-benzyl groups on adenosine analogs tend to result in high affinity across different species for the A3 receptor. mdpi.com In the case of xanthines, derivatives like 1,3-dibutylxanthine-7-ribosides have shown effective binding at A3 receptors. nih.gov

Table 1: Adenosine Receptor Affinity of Related Xanthine Derivatives This table is for illustrative purposes and may not represent the exact values for this compound.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

|---|---|---|---|

| 1-Benzylxanthine | ~1,000 | ~2,500 | >10,000 |

| 3-Propylxanthine | >10,000 | ~4,730 | >10,000 |

| 1,3-Dibutylxanthine-7-riboside | 1,200 | 2,500 | 230 |

Affinity and Selectivity at A3 Adenosine Receptors

Phosphodiesterase Isoenzyme Inhibition

In addition to their effects on adenosine receptors, xanthine derivatives are known to act as inhibitors of phosphodiesterase (PDE) isoenzymes. nih.gov These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

The pharmacological actions of many methylxanthines are attributed to both adenosine receptor blockade and PDE inhibition. nih.gov Different xanthine analogs exhibit varying potencies against different PDE isoenzymes (PDE1, PDE3, PDE4, PDE5, etc.). nih.govnih.gov For example, 7-Benzyl-IBMX (3-isobutyl-1-methyl-7-benzylxanthine) is a selective inhibitor of a brain calcium-dependent PDE. nih.gov The inhibition of these enzymes leads to an increase in the intracellular levels of cAMP and/or cGMP, which in turn mediates various physiological responses. Some potent A1 receptor antagonists have been found to be comparatively potent inhibitors of PDE4. nih.gov

Table 2: PDE Inhibitory Activity of Selected Xanthines This table is for illustrative purposes and may not represent the exact values for this compound.

| Compound | PDE1 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) |

|---|---|---|---|

| Theophylline | >100 | ~50 | ~100 |

| IBMX | 18 | 20 | 10 |

| Rolipram (B1679513) | >100 | >100 | 1.1 |

Impact of Substituent Position on PDE Isoenzyme Selectivity

Structure-activity relationship studies have consistently shown that substitution at the N3 position with an alkyl group, such as a butyl group, generally enhances the inhibitory activity of xanthines against phosphodiesterases. nih.govresearchgate.netresearchgate.net The length of the alkyl chain at the N3 position has been positively correlated with the bronchodilator effect, which is associated with PDE inhibitory activity. researchgate.net

In contrast, substitution at the N7 position often leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. researchgate.netsemanticscholar.org However, as seen with 7-benzyl-IBMX and certain N7-benzyl-dopaminyl-xanthines, a benzyl group at the N7 position can be compatible with or even contribute to the inhibition of specific PDE isoenzymes like PDE1 and PDE4. nih.govnih.gov

Therefore, in this compound, the 3-butyl group is expected to confer broad PDE inhibitory potential. The 7-benzyl group, while potentially reducing activity at some isoenzymes like those involved in bronchodilation (likely PDE3 and PDE4 to some extent), might confer selectivity towards other isoenzymes. The interplay between the potency-enhancing effect of the N3-butyl group and the selectivity-modulating effect of the N7-benzyl group would ultimately define the unique pharmacological profile of this compound. Without direct experimental data, it remains a matter of scientific inference that this compound could be a selective PDE inhibitor, with its precise selectivity profile awaiting empirical determination.

Table 6: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-isobutyl-1-methylxanthine (B1674149) (IBMX) |

| 7-Benzyl-IBMX |

| Zardaverine |

| Vardenafil |

| Propentofylline |

| Theophylline |

| 3-n-butylxanthine |

| Cilostamide |

| CDP840 |

Molecular and Cellular Mechanisms of Action

Mechanisms of Adenosine (B11128) Receptor Modulation

7-Benzyl-3-butylxanthine, a xanthine (B1682287) derivative, modulates cellular activity primarily through its interaction with adenosine receptors. nih.gov Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that are integral to numerous signal transduction pathways. researchgate.netresearchgate.net There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov These receptors are distinguished by their signaling mechanisms; A1 and A3 receptors typically inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it. rsc.org

G-Protein Coupled Receptor Signal Transduction Pathways

As a xanthine derivative, this compound likely interacts with adenosine receptors, which are classic examples of G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net GPCRs are characterized by their seven transmembrane helices. nih.gov When a ligand like adenosine binds to a GPCR, it induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (composed of α, β, and γ subunits). nih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ-dimer. ub.edu

Both the GTP-bound α-subunit and the free βγ-dimer can then modulate the activity of various downstream effector proteins, including enzymes like adenylyl cyclase and phospholipase C, as well as ion channels. ub.edu The specificity of the cellular response is determined by the type of G-protein coupled to the receptor. A1 and A3 adenosine receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase. nih.govrsc.org Some adenosine receptors, like the A3 subtype, can also couple to Gq proteins, leading to the activation of phospholipase C. researchgate.net

Modulation of Adenylate Cyclase Activity

The modulation of adenylate cyclase is a key mechanism through which this compound exerts its effects. Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). wikipedia.org The intracellular concentration of cAMP is a critical second messenger that regulates a wide array of cellular processes. sigmaaldrich.com

The interaction of this compound with different adenosine receptor subtypes leads to either an increase or decrease in adenylate cyclase activity. When it acts as an antagonist at A2A and A2B receptors, which are coupled to the stimulatory G-protein (Gs), it would block the adenosine-induced activation of adenylate cyclase, thereby preventing an increase in intracellular cAMP levels. nih.govrsc.org Conversely, as an antagonist at A1 and A3 receptors, which are coupled to the inhibitory G-protein (Gi), it would block the adenosine-induced inhibition of adenylate cyclase, leading to a relative increase in cAMP production. nih.govrsc.org For instance, A1 and A3 receptors are known to be negatively coupled to adenylate cyclase. researchgate.net Some xanthine derivatives have been shown to act as partial agonists at A3 adenosine receptors, leading to the inhibition of adenylate cyclase. google.com

Mechanisms of Phosphodiesterase Inhibition

In addition to its effects on adenosine receptors, this compound, as a xanthine derivative, is also expected to act as a phosphodiesterase (PDE) inhibitor. nih.gov PDEs are a large family of enzymes responsible for the degradation of cyclic nucleotides, namely cAMP and cGMP. nih.govnih.gov

Regulation of Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

By inhibiting PDEs, this compound can increase the intracellular concentrations of cAMP and cGMP. wikipedia.org PDEs are classified into 11 families based on their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate) and regulatory properties. nih.gov For example, PDE4, PDE7, and PDE8 are specific for cAMP, while PDE5, PDE6, and PDE9 are specific for cGMP. nih.gov Other families, such as PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cyclic nucleotides. nih.gov

The non-selective inhibition of various PDE isoforms by xanthine derivatives leads to a general increase in both cAMP and cGMP levels. wikipedia.org This elevation of second messengers can have widespread physiological effects. For instance, increased cAMP in vascular smooth muscle leads to relaxation, while in cardiac muscle, it increases contractility. cvpharmacology.com There is also a complex interplay between cAMP and cGMP signaling, where cGMP can modulate cAMP levels by affecting the activity of cGMP-regulated PDEs like PDE2 and PDE3. nih.gov

Downstream Signaling Cascades Affected by PDE Inhibition

The increased levels of cAMP and cGMP resulting from PDE inhibition activate several downstream signaling cascades. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac). mdpi.com PKA, once activated, phosphorylates numerous substrate proteins, including transcription factors like cAMP response element-binding protein (CREB), which plays a role in gene expression related to various cellular functions. mdpi.com

Similarly, the main downstream effector for cGMP is Protein Kinase G (PKG). ahajournals.org Both PKA and PKG can phosphorylate a variety of proteins, leading to a cascade of cellular events. For example, in the cardiovascular system, cGMP-PKG signaling can influence myocyte growth, survival, and metabolism. ahajournals.org Furthermore, the inhibition of specific PDEs can have more targeted effects. For instance, PDE4 inhibitors are known to have anti-inflammatory effects by suppressing the release of inflammatory mediators. wikipedia.org The downstream effects of PDE inhibition can also include the modulation of ion channel activity and interactions with other signaling pathways, such as the PI3K-Akt pathway. mdpi.commdpi.com

Interactive Data Table: Effects of this compound on Signaling Pathways

| Target | Mechanism of Action | Key Second Messenger | Primary Downstream Effector | Potential Cellular Response |

| Adenosine Receptors (A1, A3) | Antagonism | ↓cAMP (by blocking inhibition of AC) | PKA | Increased cellular activity |

| Adenosine Receptors (A2A, A2B) | Antagonism | ↓cAMP (by blocking stimulation of AC) | PKA | Decreased cellular activity |

| Adenosine Receptors (e.g., A3) | Antagonism of Gq-coupled receptors | ↓IP3, ↓DAG | PKC | Altered gene expression, proliferation |

| Phosphodiesterases (PDEs) | Inhibition | ↑cAMP, ↑cGMP | PKA, PKG, Epac | Vasodilation, anti-inflammatory effects, increased cardiac contractility |

Cell Cycle Regulatory Protein Dysregulation (as observed with related PDE inhibitors)

While direct studies on this compound's impact on cell cycle regulation are not extensively documented, the broader class of phosphodiesterase (PDE) inhibitors, to which it belongs, has been shown to modulate key proteins involved in cell cycle progression. nih.gov The aberrant activity of cell cycle proteins can be triggered by cellular injury, partly through the activation of phosphodiesterases and the subsequent expression of components like cyclin D1. nih.govzenodo.org In non-proliferating cells, such as mature neurons, the re-entry into the cell cycle can paradoxically lead to programmed cell death (apoptosis). nih.govzenodo.org Therefore, the neuroprotective effects observed with some PDE inhibitors are thought to be linked to their ability to suppress the dysregulation of these cell cycle elements. nih.govzenodo.org

Impact on Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are crucial for regulating the cell cycle. khanacademy.org Their activity is dependent on their association with regulatory subunits called cyclins. khanacademy.org Evidence suggests that PDE inhibitors can influence the activity of specific CDKs, thereby affecting cell cycle progression.

For instance, studies on the PDE4 inhibitor rolipram (B1679513) have demonstrated a decrease in the activity of CDK2 in human glioma cell lines. tandfonline.com This inhibition of CDK2 activity is a key factor in the observed cell cycle arrest at the G1 phase. tandfonline.com The reduction in CDK2 activity was not due to a decrease in the amount of CDK2 protein itself, but rather an increase in CDK inhibitors and a decrease in its activating cyclin partner. tandfonline.com

Furthermore, research on PDE5 inhibitors has indicated a potential role in modulating CDK5. mdpi.com In the context of Alzheimer's disease models, the neuroprotective effects of sildenafil, a PDE5 inhibitor, have been associated with the inhibition of CDK5. mdpi.com Similarly, in studies of retinal phototransduction, CDK5 has been found to phosphorylate a regulatory subunit of PDE6. researchgate.net

The table below summarizes the observed effects of related PDE inhibitors on specific CDKs.

| PDE Inhibitor Class/Drug | Specific CDK Affected | Observed Effect | Cell Type/Model |

| PDE4 Inhibitor (Rolipram) | CDK2 | Decreased activity | Human glioma cells |

| PDE5 Inhibitor (Sildenafil) | CDK5 | Inhibition | Alzheimer's disease model |

Regulation of Cyclins

Cyclins are a family of proteins that control the progression of cells through the cell cycle by activating CDKs. khanacademy.org The levels of different cyclins fluctuate throughout the cell cycle, with specific cyclins being responsible for driving different phases. frontiersin.org Several studies have shown that PDE inhibitors can regulate the expression of key cyclins, particularly cyclin D1.

Treatment with various PDE inhibitors, including the PDE1 inhibitor vinpocetine, the PDE3 inhibitor trequinsin, and the PDE4 inhibitor rolipram, has been shown to suppress the upregulation of cyclin D1 in response to excitotoxic stimuli in primary rat cortical neurons. nih.govzenodo.org This suppression of cyclin D1 is a significant aspect of the neuroprotective mechanism of these compounds. nih.govzenodo.org

The following table details the regulatory effects of related PDE inhibitors on specific cyclins.

| PDE Inhibitor Class/Drug | Specific Cyclin Affected | Observed Effect | Cell Type/Model |

| PDE1, PDE3, PDE4 Inhibitors | Cyclin D1 | Suppression of upregulation | Primary rat cortical neurons |

| PDE4 Inhibitor (Rolipram) | Cyclin A | Downregulation | Human glioma cells |

| PDE2A (mutations) | Cyclin A | Downregulation | Malignant melanoma |

Influence on Retinoblastoma Protein (Rb)

The Retinoblastoma protein (Rb) is a tumor suppressor protein that plays a pivotal role in the negative control of the cell cycle and in cell differentiation. plos.org Its function is primarily regulated by its phosphorylation state. In its active, hypophosphorylated form, Rb binds to the E2F family of transcription factors, preventing the transcription of genes required for entry into the S phase of the cell cycle. plos.org

The phosphorylation of Rb by cyclin/CDK complexes during the G1 phase leads to its inactivation, releasing E2F and allowing cell cycle progression. plos.org Given that PDE inhibitors can affect the activity of CDKs and the levels of cyclins, they can indirectly influence the phosphorylation status of Rb.

For example, the deletion of PDE3A in vascular smooth muscle cells (VSMCs) was associated with a lack of Rb phosphorylation in response to growth factors. nih.gov This prevention of Rb phosphorylation is a key element in the inhibition of cell cycle progression from the G1 to the S phase. nih.gov Furthermore, studies have shown that inhibiting CDK4/6 activity can lead to reduced Rb phosphorylation. nih.gov Since some PDE inhibitors can modulate the upstream regulators of these CDKs, it is plausible that they can influence Rb phosphorylation. tandfonline.comnih.gov

The table below outlines the observed influence of related PDE inhibitors on the Retinoblastoma protein.

| PDE Inhibitor Class/Related Mechanism | Effect on Rb | Consequence | Cell Type/Model |

| PDE3A deletion | Inhibition of Rb phosphorylation | Inhibition of G1 to S phase progression | Vascular smooth muscle cells |

| CDK4/6 inhibition (related mechanism) | Reduced Rb phosphorylation | Attenuated suppression of mTORC2 activation | Breast cancer cells |

Structure Activity Relationship Sar Studies of 7 Benzyl 3 Butylxanthine and Analogues

Influence of Substituents on Xanthine (B1682287) Ring Positions (N1, N3, N7)

Substitutions at the N1, N3, and N7 positions of the xanthine ring are critical in defining the pharmacological profile of the resulting analogues.

The length of the alkyl chain at the N3 position of the xanthine molecule plays a crucial role in its biological activity. researchgate.netnih.gov Studies on a series of N3-alkylxanthine derivatives have demonstrated a direct correlation between the alkyl chain length and their inhibitory activity on phosphodiesterase (PDE), an enzyme involved in smooth muscle relaxation. researchgate.netnih.gov

For instance, research has shown that increasing the alkyl chain length from a methyl group to a butyl group enhances the relaxant effects on tracheal smooth muscle. researchgate.netresearchgate.net Butylxanthine, in particular, has been identified as a potent PDE inhibitor. researchgate.netnih.gov This suggests that the increased hydrophobicity associated with a longer alkyl chain may lead to better permeability through cell membranes, thereby enhancing biological activity. researchgate.netnih.gov

| N3-Alkylxanthine Derivative | Effect on Tracheal Muscle Relaxation | PDE Inhibitory Activity (Ki value) |

|---|---|---|

| Propylxanthine | Nearly equal to butyl- and isobutylxanthines researchgate.net | Good correlation with alkyl chain length researchgate.net |

| Butylxanthine | Potent relaxant effect researchgate.net | Potent inhibitor researchgate.netnih.gov |

| Isobutylxanthine | Potent relaxant effect researchgate.net | - |

The presence of a benzyl (B1604629) group at the N7 position significantly influences the compound's interaction with various receptors and enzymes. In the context of adenosine (B11128) receptors, a benzyl substituent at the N1 position is considered optimal for A1 and A2A receptor subtypes. nih.gov Conversely, substitution at the N7 position can lead to a decrease in adenosine receptor antagonism and bronchodilator potency. researchgate.net

For instance, the introduction of a benzyl group at the N1 position of a xanthine derivative enhanced anti-inflammatory action in one study. mdpi.com In another series of compounds, an N7-hexyl substituent led to a significant decrease in affinity at both A1 and A2A adenosine receptors. mdpi.com This highlights the nuanced role of the position and nature of the substituent in determining the final biological activity.

Alkyl substituents on the xanthine ring have a pronounced effect on the molecule's hydrophobicity, which in turn affects its ability to cross cell membranes. nih.gov An increase in the length of the alkyl chain at the N3 position leads to increased hydrophobicity. researchgate.netnih.gov This enhanced lipophilicity is believed to facilitate the permeation of these derivatives through the cell membrane of tracheal smooth muscle, contributing to their biological effects. researchgate.net

Reversed-phase High-Performance Liquid Chromatography (HPLC) retention times, used as an index of hydrophobicity, have shown a significant relationship with the biological activities of xanthine derivatives, such as muscle relaxation and PDE inhibition. nih.gov This underscores the importance of hydrophobicity as a key determinant of the biological actions of these compounds. nih.gov

SAR for Adenosine Receptor Affinity and Selectivity

The affinity and selectivity of 7-Benzyl-3-butylxanthine and its analogues for different adenosine receptor subtypes (A1, A2A, A2B, and A3) are governed by specific structural features.

The interaction of xanthine derivatives with adenosine receptors is highly dependent on the substitution pattern on the xanthine core. For A1 and A2A receptors, a 1-benzyl residue is often optimal. nih.gov In contrast, for A3 receptors, modifications at the N7 position can be critical, with some 1,3-dibutylxanthine-7-ribosides showing effective binding. nih.gov

The affinity for A3 receptors is particularly sensitive to the nature of substituents. For example, in a series of tricyclic xanthine analogues, the Ki values for the human A3 receptor were strongly dependent on the substituents at the 7-position. najah.edu The introduction of a 1-benzyl group in some series has also been shown to be compatible with A1 receptor affinity. google.com

| Adenosine Receptor Subtype | Optimal Substituent/Position | Reference |

|---|---|---|

| A1 | 1-benzyl residue | nih.gov |

| A2A | 1-benzyl residue | nih.gov |

| A3 | Substituents at the 7-position | najah.edu |

The benzyl group plays a multifaceted role in modulating adenosine receptor interactions. Its position on the xanthine ring is a key determinant of affinity and selectivity. A 1-benzyl group generally favors affinity for A1 and A2A receptors. nih.gov In some instances, a 3-benzyl group has been shown to modestly enhance affinity at A1 receptors. google.com

Furthermore, substitutions on the benzyl ring itself can fine-tune receptor interactions. For example, changing the substitution pattern on the benzyl ring from 3,4-dichloro to 2-chloro-5-trifluoromethyl in one series of compounds eliminated affinity for the A3 receptor while increasing affinity for A1/A2A receptors. frontiersin.org This demonstrates the intricate interplay between the core xanthine structure and its substituents in dictating the final pharmacological profile.

Metabolic Studies and Pharmacokinetic Considerations

In Vitro Metabolic Pathways

In vitro studies using systems like liver microsomes or hepatocytes are fundamental for identifying potential metabolic pathways. pharmaron.comeuropa.eu For 7-Benzyl-3-butylxanthine, metabolism is expected to proceed through Phase I and Phase II reactions.

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. For this compound, the primary sites for Phase I oxidation are the benzyl (B1604629) and butyl substituents, reactions catalyzed by the cytochrome P450 (P450) enzyme system. nih.gov

Oxidation of the Benzyl Group: The benzyl moiety is susceptible to oxidation. Studies on other benzyl-containing compounds, such as n-butyl benzyl phthalate (B1215562), have shown that the benzyl group can be metabolized to benzoic acid, which is then further processed. nih.gov Research on N-benzyl-N-cyclopropylamine also identified benzaldehyde (B42025) as a metabolite. nih.gov

Oxidation of the Butyl Group: The n-butyl chain is another likely target for P450-mediated oxidation. This typically occurs at the terminal (ω) or sub-terminal (ω-1) carbon, resulting in hydroxylated metabolites. For instance, the metabolism of Benzyl-4CN-BUTINACA, which also contains a butyl tail, results in monohydroxylated metabolites on the butyl chain. nih.gov Similarly, an omega-oxidized metabolite of mono-n-butyl phthalate has been identified in studies of n-butyl benzyl phthalate. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Glucuronidation: This is a major Phase II pathway for compounds with hydroxyl groups. nih.gov The hydroxylated metabolites of this compound, formed during Phase I, are expected to be prime substrates for UDP-glucuronosyltransferases (UGTs). This enzymatic process attaches a glucuronic acid moiety to the molecule, significantly increasing its polarity. nih.gov Studies on other xenobiotics, such as wushanicaritin, demonstrate efficient glucuronidation at available hydroxyl sites in the liver and intestine. mdpi.com While it is a highly probable pathway, it is important to note that for some complex molecules, glucuronidation may not be a major route; for example, no Phase II metabolites were observed in an in vitro study of Benzyl-4CN-BUTINACA. nih.govnih.gov

In Vivo Pharmacokinetic Profiling in Research Models

In vivo studies in research models, typically rodents, provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. criver.com

The absorption and distribution of a drug are heavily influenced by its physicochemical properties, particularly its lipophilicity.

Absorption: Xanthine (B1682287) derivatives show a strong correlation between hydrophobicity and peritoneal permeation. nih.gov The presence of both a butyl and a benzyl group suggests that this compound is a lipophilic compound. This property would likely facilitate its absorption across biological membranes following administration.

Distribution: Lipophilicity also governs tissue distribution. Quantitative structure-pharmacokinetics relationship (QSPKR) models for xanthine derivatives have identified the distribution coefficient (logD) as a primary determinant of the volume of distribution (Vss). nih.govnih.gov A higher lipophilicity generally leads to a larger volume of distribution, indicating extensive distribution into tissues outside the systemic circulation.

Elimination of xanthine derivatives primarily occurs through metabolic clearance, followed by renal excretion of the more polar metabolites. The rate of this process determines the compound's elimination half-life (t½).

Elimination: The primary route of elimination is expected to be hepatic metabolism (Phase I and II reactions) to convert the lipophilic parent drug into water-soluble metabolites that can be excreted in the urine.

Half-Life: The elimination half-life is influenced by both clearance and volume of distribution. msdvetmanual.com Studies on N3-alkylxanthines have shown that the half-lives are significantly affected by the length of the alkyl chain. researchgate.net As shown in the table below, research comparing 1,3-dimethylxanthine (theophylline), 1-methyl-3-propylxanthine (MPX), and 1-methyl-3-butylxanthine (B1221348) (MBX) in rats demonstrated that increasing the alkyl chain length from methyl to butyl resulted in a significantly shorter half-life. researchgate.net This is attributed to increased metabolic rate and hydrophobicity. researchgate.netsemanticscholar.org

Pharmacokinetic Parameters of N-Alkylxanthine Derivatives in Rats

| Compound | Half-Life (t½, min) | Total Body Clearance (Cltot, ml/min/kg) | Volume of Distribution (Vd, ml/kg) |

|---|---|---|---|

| Theophylline | 196.4 ± 35.8 | 3.4 ± 0.3 | 942.1 ± 117.9 |

| 1-Methyl-3-propylxanthine (MPX) | 33.6 ± 5.6 | 12.0 ± 1.6 | 569.8 ± 103.1 |

| 1-Methyl-3-butylxanthine (MBX) | 39.5 ± 8.7 | 10.8 ± 1.4 | 599.4 ± 113.8 |

Data sourced from a study in rats and represents mean ± S.D. researchgate.net

The pharmacokinetic profile of xanthine derivatives is highly sensitive to structural modifications on the purine (B94841) ring.

Effect of Alkyl Chain Length: As demonstrated in the table above, the length of the alkyl chain at the N3 position significantly impacts pharmacokinetics. Longer alkyl chains, such as propyl and butyl, lead to increased hydrophobicity and higher plasma protein binding compared to theophylline. researchgate.net This increased lipophilicity can also lead to a faster metabolic rate, resulting in shorter half-lives for MPX and MBX compared to theophylline. semanticscholar.org

Effect of Substituent Position: The position of substituents is critical. Substitution at the N3 position is known to increase bronchodilator effects, while substitution at the N7 position generally decreases adenosine (B11128) receptor antagonism. mdpi.com

Role of Physicochemical Properties: Modern QSPKR studies confirm that the distribution coefficient (logD at pH 7.4) is a key descriptor for predicting the pharmacokinetic variability among xanthine derivatives, strongly correlating with clearance, volume of distribution, and the elimination rate. nih.govnih.gov The combination of a 3-butyl and a 7-benzyl group would be expected to result in a highly lipophilic compound with a distinct pharmacokinetic profile compared to simpler, less substituted xanthines.

Advanced Research Methodologies and Techniques

Spectroscopic and Analytical Techniques for Compound Characterization

The definitive identification and structural elucidation of 7-Benzyl-3-butylxanthine rely on a combination of modern spectroscopic and analytical methods. These techniques provide unambiguous evidence of the compound's molecular structure, purity, and composition.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The benzyl (B1604629) group would exhibit signals in the aromatic region (typically δ 7.2-7.5 ppm) for the five phenyl protons and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the xanthine (B1682287) N7-position. The butyl group at the N3-position would show a triplet for the terminal methyl (-CH₃) protons and multiplets for the three methylene (-CH₂-) groups. The proton on the C8 position of the xanthine core would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct resonances would be observed for the carbonyl carbons (C2 and C6) of the xanthine ring, typically in the range of δ 150-155 ppm. nih.gov Signals for the aromatic carbons of the benzyl group would appear between δ 128-135 ppm. nih.gov The carbons of the butyl chain and the benzylic methylene carbon would resonate in the upfield region of the spectrum. nih.gov

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|

| Xanthine C=O | - | ~150-155 |

| Xanthine C4, C5 | - | ~107-140 |

| Xanthine C8-H | Singlet | ~138 |

| Benzyl-CH₂ | Singlet | ~51 |

| Benzyl-Aromatic | Multiplet | ~128-135 |

| Butyl-CH₂ (N-linked) | Triplet | ~43 |

| Butyl-CH₂ | Multiplet | ~30 |

| Butyl-CH₂ | Multiplet | ~20 |

Mass Spectrometry (MS, MS/MS, Q-TOF-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF), can determine the elemental formula of a compound by measuring its exact mass.

For this compound (C₁₆H₁₈N₄O₂), high-resolution positive-ion electrospray mass spectrometry (ESMS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. nih.gov This technique confirms the molecular weight and, through the accuracy of the mass measurement, validates the molecular formula. Further fragmentation analysis using tandem mass spectrometry (MS/MS) could be employed to confirm the connectivity of the benzyl and butyl groups to the xanthine core by identifying characteristic fragment ions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound, with a molecular formula of C₁₆H₁₈N₄O₂, the theoretical elemental composition provides a benchmark for sample purity.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 192.176 | 64.41% |

| Hydrogen | H | 1.008 | 18.144 | 6.08% |

| Nitrogen | N | 14.007 | 56.028 | 18.78% |

| Oxygen | O | 15.999 | 31.998 | 10.73% |

| Total | | | 298.346 | 100.00% |

X-ray Diffraction Analysis (for related structures)

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. While a specific crystal structure for this compound is not publicly available, analysis of related benzyl-substituted xanthine structures provides valuable insights. researchgate.net

Such analyses reveal precise bond lengths, bond angles, and torsional angles within the molecule. They also elucidate the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding and π-stacking, which are common in purine-based structures. chemrxiv.org For xanthine derivatives, this can confirm the planar nature of the bicyclic core and the orientation of the substituent groups. researchgate.netchemrxiv.org

In Vitro Pharmacological Assays

To understand the biological activity of this compound, in vitro pharmacological assays are essential. These experiments, conducted in a controlled environment outside of a living organism, are used to determine the compound's interaction with specific biological targets, such as receptors.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a robust and sensitive method considered the gold standard for quantifying the affinity of a ligand (a test compound) for a biological receptor. giffordbioscience.com The principle involves using a radioactive version of a known ligand (the radioligand) that binds to the receptor of interest. The assay measures how effectively the non-radioactive test compound, such as this compound, competes with the radioligand for binding to the receptor. nih.gov

There are two main types of experiments:

Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of the radioligand. revvity.com This allows for the determination of the total number of binding sites (Bmax) in the sample and the dissociation constant (Kd) of the radioligand, which is a measure of its own affinity for the receptor. nih.gov

Competition Assays: In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Xanthine derivatives are well-known for their interaction with adenosine (B11128) receptors. nih.govnih.gov Therefore, radioligand binding assays would be the primary method to determine the affinity and selectivity of this compound for the different subtypes of adenosine receptors (e.g., A₁, A₂A, A₂B, and A₃).

Enzyme Activity Assays (e.g., Fluorescence Polarization PDE Assay)

To determine the inhibitory activity of a compound like this compound against phosphodiesterase (PDE) enzymes, a fluorescence polarization (FP) assay is a common and powerful high-throughput method. moleculardevices.comresearchgate.net This technique is based on the principle that a small, fluorescently labeled substrate (like cyclic AMP or cyclic GMP) tumbles rapidly in solution, leading to low polarization of emitted light when excited with plane-polarized light. moleculardevices.comnih.gov

The assay proceeds as follows:

The PDE enzyme hydrolyzes the fluorescently labeled cyclic nucleotide substrate into its corresponding monophosphate.

A binding agent, often composed of metal-based nanoparticles, is added to the solution. moleculardevices.com This agent specifically binds to the newly formed phosphate (B84403) group on the hydrolyzed substrate.

This binding event creates a much larger molecular complex that tumbles more slowly in solution. Consequently, the emitted light remains highly polarized. moleculardevices.com

When an inhibitor like this compound is present, it blocks the PDE enzyme's activity. This prevents the hydrolysis of the fluorescent substrate, no large complex is formed, and the solution maintains a state of low fluorescence polarization. The degree of inhibition can be quantified by measuring the change in polarization, allowing for the determination of key parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.net This homogeneous assay format is highly adaptable for screening large libraries of compounds to identify potent PDE inhibitors. researchgate.netbellbrooklabs.com

Cellular Assays for Functional Responses (e.g., cAMP levels)

Following the characterization of enzymatic activity, cellular assays are crucial to confirm that a compound can exert its effects in a physiological context. For a PDE inhibitor, the primary functional response is an increase in intracellular levels of cyclic nucleotides. nih.gov A common method involves using cells that are engineered to express a reporter gene, such as luciferase, under the control of a cAMP response element (CRE). bpsbioscience.com

In this system, an agent like forskolin (B1673556) is used to stimulate adenylate cyclase, leading to a basal production of cAMP. bpsbioscience.com In the presence of active endogenous PDEs, this cAMP is rapidly degraded, resulting in low luciferase expression. bpsbioscience.com When a cell-permeable PDE inhibitor such as a xanthine derivative is introduced, it blocks this degradation. The resulting accumulation of intracellular cAMP activates the CRE-luciferase system, leading to a measurable increase in light output that is proportional to the inhibitor's potency. nih.govbpsbioscience.com Alternative methods, such as radioimmunoassays or advanced biosensors, can also be used to directly quantify changes in intracellular cAMP levels. mdpi.comnih.gov

In Vivo Experimental Models

Animal Models for Pharmacokinetic Studies (e.g., Rabbits)

Pharmacokinetic studies are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Rabbits have been used as a model for studying the pharmacokinetics of various xanthine derivatives. nih.govmdpi.com A typical study would involve administering this compound, either orally or intravenously, and collecting blood samples at predetermined time points.

The concentration of the compound in the plasma would be measured using a sensitive analytical technique like high-performance liquid chromatography (HPLC). oipub.com This data allows for the calculation of key pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax): The highest concentration the drug reaches in the blood.

Time to maximum concentration (Tmax): The time it takes to reach Cmax.

Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half. mdpi.com

Clearance (CL): The rate at which the drug is removed from the body.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Studies on related xanthines have shown that pharmacokinetic profiles can vary significantly between different animal species due to differences in metabolism and protein binding. oipub.comresearchgate.net

Animal Models for Pharmacological Response Studies (e.g., Guinea Pig Tracheal Smooth Muscle)

The guinea pig tracheal smooth muscle preparation is a classic and highly relevant ex vivo model for assessing the bronchodilator activity of xanthine derivatives. nih.govmdpi.com In these experiments, tracheal rings are isolated from guinea pigs and mounted in an organ bath, where their contraction and relaxation can be measured isometrically. osri.asia

The tissue is typically pre-contracted with an agent like histamine (B1213489) or carbachol (B1668302) to induce a stable tone. mdpi.comfrontiersin.org The test compound, this compound, would then be added to the bath in a cumulative manner. A relaxant effect is recorded as a decrease in the contractile tension. The results are used to generate a concentration-response curve and calculate the EC50 value, which represents the concentration of the compound that produces 50% of its maximal relaxant effect. osri.asia

Research on a range of 3-alkylxanthines and 1-methyl-3-alkylxanthines has demonstrated a strong positive correlation between their potency in inhibiting low Km cAMP PDE and their ability to relax guinea pig tracheal smooth muscle, suggesting this is a primary mechanism of action. nih.govosri.asia

This table presents illustrative data based on published findings for related compounds to demonstrate the type of results obtained from this experimental model. Specific data for this compound is not available.

| Compound | PDE Inhibition (Ki, µM) | Tracheal Relaxation (EC50, µM) |

| 3-n-Propylxanthine (Enprofylline) | 100 | 11 |

| 3-n-Butylxanthine | 110 | 12 |

| 1-Methyl-3-n-propylxanthine | 11 | 1.8 |

| 1-Methyl-3-n-butylxanthine | 12 | 1.9 |

Data adapted from studies on various 3-alkylxanthines and 1-methyl-3-alkylxanthines. nih.gov

Computational and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) when it interacts with a target protein, such as a phosphodiesterase enzyme. nih.govnih.gov This method is invaluable for understanding the structural basis of inhibitor potency and selectivity.

In a typical docking study for this compound, a three-dimensional crystal structure of the target PDE isoform would be obtained from a protein data bank. The compound's structure would be built and optimized computationally. The docking software then systematically places the ligand into the enzyme's active site, calculating the most stable binding poses based on a scoring function that estimates the free energy of binding. benthamdirect.comresearchgate.net

These simulations can reveal key molecular interactions, such as:

Hydrogen bonds: With specific amino acid residues in the active site. nih.gov

Hydrophobic interactions: Between nonpolar parts of the ligand and the enzyme.

Pi-stacking: Between aromatic rings of the ligand (like the benzyl group) and aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket.

Studies on other xanthine derivatives have shown that substitutions at various positions on the xanthine core (such as the N1, N3, and C8 positions) significantly influence binding affinity and selectivity for different PDE isoforms. benthamdirect.com A docking analysis of this compound would provide insights into how the butyl group at the N3 position and the benzyl group at the N7 position contribute to its interaction with the target enzyme's active site. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations offer a window into its dynamic behavior, providing insights into its conformational flexibility and the stability of its interaction with a biological target, such as an enzyme or receptor. The conformational structure of a molecule is intrinsically linked to its biological activity. chalcogen.ro

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This trajectory allows researchers to observe how the compound changes its shape (conformational analysis) and how it remains bound within the active site of a target protein (binding stability).

Research on xanthine derivatives and their targets frequently employs MD simulations to validate findings from other techniques like molecular docking. For instance, in studies involving xanthine derivatives as potential inhibitors for enzymes like phosphodiesterase 9A (PDE9A), MD simulations have been used to confirm the stability of the ligand-protein complex. researchgate.net A simulation run for several nanoseconds (ns) can reveal whether the compound remains stably bound or if it dissociates, providing evidence for the predicted binding mode's viability. researchgate.net Similarly, MD studies on inhibitors for xanthine oxidase (XO) have been used to confirm that candidate compounds can bind stably within the enzyme's active site, a crucial factor for potential therapeutic efficacy. rsc.org

These simulations provide detailed information on:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Hydrogen Bond Analysis: To identify key hydrogen bonds that stabilize the ligand-receptor complex.

Conformational Changes: To observe flexibility in both the ligand and the target protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in This approach is fundamental in drug design for predicting the activity of novel molecules and for optimizing lead compounds. mdpi.comresearchgate.net For xanthine derivatives, QSAR studies help identify the key structural features of the xanthine scaffold that are critical for their therapeutic effects, such as the inhibition of phosphodiesterases or antagonism of adenosine receptors. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, hydrophobic, and topological properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation on a separate set of compounds (yielding a predictive r² value). mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. These methods analyze the steric and electrostatic fields around a molecule, providing 3D contour maps that visualize regions where modifications would likely enhance or decrease activity. mdpi.com For example, 3D-QSAR models developed for xanthone (B1684191) inhibitors of xanthine oxidase have shown excellent predictive ability, helping to detail the structure-activity relationship and guide the design of new inhibitors. rsc.orgmdpi.com

Table 1: Example Validation Parameters for 3D-QSAR Models of Xanthone Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.613 | 0.997 | Not Reported | mdpi.com |

| CoMSIA | 0.608 | 0.997 | Not Reported | mdpi.com |

| CoMFA | 0.741 | 0.988 | 0.940 | rsc.org |

| CoMSIA | 0.846 | 0.982 | 0.916 | rsc.org |

This table presents statistical validation parameters from different QSAR studies on xanthine-related structures. Higher values for q², r², and r²_pred indicate a more robust and predictive model.

Structural Analysis of Target Enzymes and Receptors

Understanding the three-dimensional structure of the enzymes and receptors that this compound interacts with is crucial for rational drug design. Techniques like X-ray crystallography and molecular docking provide atomic-level details of the binding site, revealing the specific interactions that govern inhibitor binding and selectivity. nih.govfrontiersin.org

Xanthine derivatives are well-known for their activity as non-selective inhibitors of phosphodiesterases (PDEs). nih.gov Structural studies of PDEs have been instrumental in explaining how these enzymes bind xanthines. For example, the crystal structures of PDE4D2 and PDE5A1 in complex with the non-selective inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX) have been determined. nih.gov

By analyzing these structures, researchers can identify the key amino acid residues that form the binding pocket. This knowledge allows for the design of new derivatives, like this compound, with modified substituents that can form more optimal interactions, potentially leading to increased potency and selectivity for a specific enzyme or receptor subtype.

Table 2: Key Binding Site Residues in Phosphodiesterases for the Xanthine Inhibitor IBMX

| Enzyme | Key Residue 1 | Key Residue 2 | Key Residue 3 | Key Residue 4 | Reference |

|---|---|---|---|---|---|

| PDE4D2 (cAMP-specific) | Ile-336 | Phe-340 | Gln-369 | Phe-372 | nih.gov |

| PDE5A1 (cGMP-specific) | Val-782 | Phe-786 | Gln-817 | Phe-820 | nih.gov |

This table lists the key amino acid residues identified in the active sites of two different phosphodiesterase enzymes that interact with the xanthine inhibitor IBMX, highlighting the specific molecular contacts that stabilize the inhibitor. nih.gov

Future Directions and Research Opportunities

Development of Novel Xanthine (B1682287) Derivatives with Enhanced Selectivity

A primary goal in medicinal chemistry is the development of compounds that exhibit high selectivity for their intended biological targets, thereby minimizing off-target effects. For xanthine derivatives, this often translates to designing molecules that can differentiate between various subtypes of adenosine (B11128) receptors or phosphodiesterases (PDEs). Future research could focus on synthesizing analogues of 7-Benzyl-3-butylxanthine with modifications to both the benzyl (B1604629) and butyl substituents. For instance, introducing different functional groups on the phenyl ring of the benzyl moiety or altering the length and branching of the alkyl chain at the 3-position could significantly impact receptor binding affinity and selectivity. The systematic exploration of these structural variations, guided by computational modeling, could lead to the identification of novel derivatives with enhanced selectivity for specific therapeutic targets.

Exploration of Untapped Pharmacological Targets for Xanthine Compounds

While xanthines are well-known for their effects on adenosine receptors and PDEs, the vast and complex nature of cellular signaling pathways suggests that other pharmacological targets may exist. Future research should venture into identifying and validating these novel targets. High-throughput screening of a diverse library of xanthine derivatives, including this compound, against a wide array of enzymes, receptors, and ion channels could uncover previously unknown biological activities. Investigating the potential of these compounds to modulate pathways involved in inflammation, neurodegeneration, and metabolic disorders could open up new therapeutic applications for this class of molecules.

Integration of Multi-Omics Data in Xanthine Research

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of chemical compounds. Future research on this compound and its derivatives should integrate these multi-omics datasets to elucidate their mechanisms of action and identify potential biomarkers of response. For example, transcriptomic analysis could reveal changes in gene expression patterns in cells treated with a xanthine derivative, providing insights into the affected signaling pathways. Similarly, metabolomic studies could identify alterations in cellular metabolism, offering a more comprehensive picture of the compound's physiological effects. This integrated approach will be crucial for a deeper understanding of the therapeutic potential and possible adverse effects of novel xanthine compounds.

Advanced Computational Design for Rational Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the rational design of novel xanthine derivatives, advanced computational methods can be employed to predict their binding affinities and selectivities for various targets. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between a ligand and its receptor at the atomic level. By creating a virtual library of this compound analogues and computationally screening them against known and potential targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-Benzyl-3-butylxanthine, and how can reaction conditions be optimized to ensure high yield?

- Methodology : Begin with nucleophilic substitution or alkylation reactions targeting the xanthine core. Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for optimal kinetics), and stoichiometric ratios of benzyl/butyl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Validate purity using HPLC (>95%) and melting point analysis .

- Experimental Design : Include negative controls (e.g., reactions without catalysts) and replicate trials to assess reproducibility. Document deviations in yields under varying conditions (e.g., anhydrous vs. humid environments) .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodology : Use Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions on the xanthine scaffold. For purity, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Mass Spectrometry (MS) (ESI+ mode) for molecular ion validation. Cross-reference spectral data with synthetic intermediates (e.g., benzyl chloride derivatives) to rule out byproducts .

- Data Interpretation : Compare retention times and fragmentation patterns with reference standards. Discrepancies in NMR splitting patterns may indicate incomplete alkylation or isomerization .

Q. How should researchers handle discrepancies in physicochemical data (e.g., melting points) across published studies?

- Methodology : Replicate experiments using the same synthetic protocols and analytical methods as original studies. If inconsistencies persist, conduct differential scanning calorimetry (DSC) to assess polymorphic variations. Cross-validate with independent labs and report detailed experimental conditions (e.g., heating rates, sample preparation) to isolate variables .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology : Perform dose-response assays in parallel across cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects. Use molecular docking simulations to assess binding affinity variations to adenosine receptors (A₁/A₂A). Validate with knockout models to confirm target specificity. Triangulate findings with metabolomics data to rule off-target interactions .

- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability. Publish raw datasets and assay protocols to enable meta-analyses .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vivo?

- Methodology : Use radiolabeled analogs (³H or ¹⁴C) for tracer studies in rodent models. Collect plasma/tissue samples at timed intervals and analyze via LC-MS/MS to quantify metabolites. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated degradation pathways. Compare pharmacokinetic profiles (AUC, t₁/₂) across species for translational relevance .

- Ethical Considerations : Adhere to institutional guidelines for animal welfare and dose limitations. Publish negative results to prevent redundancy .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

- Methodology : Employ quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and H-bond donors. Validate predictions with synthetic analogs (e.g., 3-propyl or 7-phenethyl substitutions). Use molecular dynamics simulations to assess conformational stability in aqueous vs. lipid membranes. Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

- Limitations : Address overfitting by testing models against external datasets. Report computational parameters (e.g., force fields, solvation models) for reproducibility .

Methodological Best Practices

- Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw spectral data, chromatograms, and step-by-step synthesis protocols in supplementary materials .

- Conflict Resolution : Apply constructive falsification (e.g., testing alternative hypotheses) to address empirical contradictions. Use peer review and open-data platforms to refine conclusions .

- Ethical Reporting : Disclose all funding sources and potential conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.